molecular formula C44H49Cl2NO7 B12824695 S-Vilanterol Trifenatate

S-Vilanterol Trifenatate

Cat. No.: B12824695
M. Wt: 774.8 g/mol
InChI Key: KLOLZALDXGTNQE-GJFSDDNBSA-N
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Description

S-Vilanterol Trifenatate is a selective long-acting beta2-adrenergic agonist. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The compound is known for its 24-hour activity, which allows for once-daily dosing, improving patient compliance compared to shorter-acting beta2-adrenergic agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Vilanterol Trifenatate involves multiple steps, starting from the salmeterol molecular scaffold. The process includes the modification of the salmeterol molecule to create homochiral compounds with the ®-configuration. This involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

S-Vilanterol Trifenatate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Chemistry

In chemistry, S-Vilanterol Trifenatate is used as a model compound to study beta2-adrenergic agonists. Researchers investigate its synthesis, reactivity, and stability under various conditions to develop improved therapeutic agents .

Biology

Biologically, this compound is studied for its effects on cellular signaling pathways. It is used in experiments to understand how beta2-adrenergic agonists interact with receptors and influence cellular responses .

Medicine

Medically, this compound is used in the treatment of respiratory conditions like COPD and asthma. It is often combined with other drugs to enhance its therapeutic effects and reduce side effects .

Industry

In the pharmaceutical industry, this compound is a key component in several combination products approved for the maintenance treatment of COPD and asthma. These products include combinations with fluticasone furoate and umeclidinium bromide .

Mechanism of Action

S-Vilanterol Trifenatate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its 24-hour activity, allowing for once-daily dosing. This improves patient compliance and provides consistent therapeutic effects over a longer period. Its high selectivity for beta2-adrenergic receptors also reduces the risk of side effects associated with beta1 and beta3 receptor activation .

Properties

Molecular Formula

C44H49Cl2NO7

Molecular Weight

774.8 g/mol

IUPAC Name

4-[(1S)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid

InChI

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m1./s1

InChI Key

KLOLZALDXGTNQE-GJFSDDNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Origin of Product

United States

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